molecular formula C8H8F2O B1320696 (2,5-Difluoro-4-methylphenyl)methanol CAS No. 252004-43-6

(2,5-Difluoro-4-methylphenyl)methanol

Cat. No.: B1320696
CAS No.: 252004-43-6
M. Wt: 158.14 g/mol
InChI Key: OAFXZKIFYIAVLA-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8F2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-methylphenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of (2,5-Difluoro-4-methylbenzaldehyde) using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol.

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary depending on cost, availability, and environmental considerations. Catalytic hydrogenation using a palladium catalyst is another potential method for industrial synthesis.

Types of Reactions:

    Oxidation: this compound can be oxidized to (2,5-Difluoro-4-methylbenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can undergo further reduction to form (2,5-Difluoro-4-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield (2,5-Difluoro-4-methylphenyl)chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: SOCl2 in DCM or chloroform.

Major Products:

    Oxidation: (2,5-Difluoro-4-methylbenzaldehyde)

    Reduction: (2,5-Difluoro-4-methylphenyl)methane

    Substitution: (2,5-Difluoro-4-methylphenyl)chloride

Scientific Research Applications

(2,5-Difluoro-4-methylphenyl)methanol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved efficacy and reduced side effects.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-methylphenyl)methanol depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.

Comparison with Similar Compounds

    (2,5-Difluorobenzyl alcohol): Similar structure but lacks the methyl group at the 4 position.

    (4-Methylbenzyl alcohol): Similar structure but lacks the fluorine atoms at the 2 and 5 positions.

    (2,5-Difluoro-4-methylbenzaldehyde): The aldehyde form of the compound.

Uniqueness: (2,5-Difluoro-4-methylphenyl)methanol is unique due to the presence of both electron-withdrawing fluorine atoms and an electron-donating methyl group

Properties

IUPAC Name

(2,5-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFXZKIFYIAVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595031
Record name (2,5-Difluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-43-6
Record name (2,5-Difluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-2,5-difluoro-4-methyl-benzene (3.3 g, 16 mmol) and ether (75 mL) was cooled to −78° C., and a solution of n-butyllithium in hexane (5.4 mL, 2.5 M, 13.5 mmol) was added dropwise. After stirring for 1 hour, dimethylformamide (1.1 mL, 14 mmol) was added, and the mixture was stirred for 1 hour. The mixture was treated with 1M HCl and water, warmed to ambient temperature and was extracted 3× with ether. The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. The residue was diluted with tetrahydrofuran (50 mL), and the mixture was treated with sodium borohydride (0.50 g, 13.5 mmol) and ethanol (2 mL). After stirring for 30 minutes, the mixture was diluted cautiously with 0.5M aqueous HCl, extracted 3× with ethyl acetate, and the combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. Recrystallization of the residue from hexane afforded 1.24 g (54%) of (2,5-difluoro-4-methyl-phenyl)-methanol as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 7.05 (dd, 1H, J=6.0, 9.2 Hz), 6.84 (dd, 1H, J=6.4, 10 Hz), 4.68 (d, 2H, J=6.0 Hz), 2.23 (s, 3H), 1.76 (t, 1H, J=6.0 Hz) ppm.
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3.3 g
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75 mL
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5.4 mL
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1.1 mL
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0.5 g
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2 mL
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